Cas no 1339027-26-7 (methyl(2,4,6-trifluorophenyl)methylamine)

Methyl(2,4,6-trifluorophenyl)methylamine is a fluorinated aromatic amine compound characterized by its trifluoromethyl-substituted phenyl group. This structure imparts unique electronic and steric properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which can improve the bioavailability of derived compounds. Its reactivity allows for further functionalization, enabling applications in cross-coupling reactions and as a building block for bioactive molecules. The compound is typically handled under controlled conditions due to its potential sensitivity to moisture and air. Its purity and structural consistency are critical for reproducible results in research and industrial processes.
methyl(2,4,6-trifluorophenyl)methylamine structure
1339027-26-7 structure
Product name:methyl(2,4,6-trifluorophenyl)methylamine
CAS No:1339027-26-7
MF:C8H8F3N
Molecular Weight:175.151032447815
CID:5581572
PubChem ID:64083287

methyl(2,4,6-trifluorophenyl)methylamine 化学的及び物理的性質

名前と識別子

    • METHYL[(2,4,6-TRIFLUOROPHENYL)METHYL]AMINE
    • n-Methyl-1-(2,4,6-trifluorophenyl)methanamine
    • Benzenemethanamine, 2,4,6-trifluoro-N-methyl-
    • AKOS013400309
    • SCHEMBL24059231
    • CS-0304376
    • EN300-1840821
    • 1339027-26-7
    • methyl(2,4,6-trifluorophenyl)methylamine
    • インチ: 1S/C8H8F3N/c1-12-4-6-7(10)2-5(9)3-8(6)11/h2-3,12H,4H2,1H3
    • InChIKey: DKXQSUPRYBCNLN-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=C(C=1CNC)F)F

計算された属性

  • 精确分子量: 175.06088375g/mol
  • 同位素质量: 175.06088375g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 130
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.6
  • トポロジー分子極性表面積: 12Ų

じっけんとくせい

  • 密度みつど: 1.218±0.06 g/cm3(Predicted)
  • Boiling Point: 160.6±35.0 °C(Predicted)
  • 酸度系数(pKa): 8.33±0.10(Predicted)

methyl(2,4,6-trifluorophenyl)methylamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1840821-0.25g
methyl[(2,4,6-trifluorophenyl)methyl]amine
1339027-26-7
0.25g
$670.0 2023-09-19
Enamine
EN300-1840821-0.05g
methyl[(2,4,6-trifluorophenyl)methyl]amine
1339027-26-7
0.05g
$612.0 2023-09-19
Enamine
EN300-1840821-5.0g
methyl[(2,4,6-trifluorophenyl)methyl]amine
1339027-26-7
5g
$2110.0 2023-05-26
Enamine
EN300-1840821-10g
methyl[(2,4,6-trifluorophenyl)methyl]amine
1339027-26-7
10g
$3131.0 2023-09-19
Enamine
EN300-1840821-5g
methyl[(2,4,6-trifluorophenyl)methyl]amine
1339027-26-7
5g
$2110.0 2023-09-19
Enamine
EN300-1840821-0.1g
methyl[(2,4,6-trifluorophenyl)methyl]amine
1339027-26-7
0.1g
$640.0 2023-09-19
Enamine
EN300-1840821-0.5g
methyl[(2,4,6-trifluorophenyl)methyl]amine
1339027-26-7
0.5g
$699.0 2023-09-19
Enamine
EN300-1840821-2.5g
methyl[(2,4,6-trifluorophenyl)methyl]amine
1339027-26-7
2.5g
$1428.0 2023-09-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1375046-2.5g
n-Methyl-1-(2,4,6-trifluorophenyl)methanamine
1339027-26-7 98%
2.5g
¥12904.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1375046-1g
n-Methyl-1-(2,4,6-trifluorophenyl)methanamine
1339027-26-7 98%
1g
¥6570.00 2024-08-09

methyl(2,4,6-trifluorophenyl)methylamine 関連文献

methyl(2,4,6-trifluorophenyl)methylamineに関する追加情報

Methyl(2,4,6-trifluorophenyl)methylamine: A Comprehensive Overview of Its Chemical Properties and Emerging Applications

Methyl(2,4,6-trifluorophenyl)methylamine, with the CAS number 1339027-26-7, is a fluorinated aromatic amine that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its unique structural features, exhibits a range of chemical properties that make it a valuable building block for various synthetic applications. The presence of fluorine atoms in its aromatic ring not only influences its electronic and steric properties but also enhances its reactivity and stability under different conditions.

The molecular structure of methyl(2,4,6-trifluorophenyl)methylamine consists of a methylamine group attached to a 2,4,6-trifluorophenyl moiety. This arrangement imparts a high degree of lipophilicity and metabolic stability, making it an attractive candidate for drug development. The trifluoromethyl group, in particular, is known for its ability to modulate the pharmacokinetic and pharmacodynamic profiles of molecules, thereby enhancing their bioavailability and therapeutic efficacy.

In recent years, the compound has been extensively studied for its potential applications in the synthesis of active pharmaceutical ingredients (APIs). Researchers have leveraged its structural motif to develop novel inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The fluorinated aromatic ring acts as a key pharmacophore, facilitating strong binding interactions with target enzymes and proteins.

One of the most compelling aspects of methyl(2,4,6-trifluorophenyl)methylamine is its role in the development of agrochemicals. Fluorinated compounds are widely used in pesticides and herbicides due to their improved resistance to degradation and enhanced efficacy. The compound’s ability to act as an intermediate in the synthesis of these agrochemicals has made it a valuable asset for agricultural researchers seeking to develop more sustainable and effective crop protection agents.

The chemical reactivity of methyl(2,4,6-trifluorophenyl)methylamine also makes it a versatile tool in organic synthesis. Its amine functionality allows for further derivatization through nucleophilic substitution reactions, enabling the creation of a diverse array of derivatives with tailored properties. This flexibility has been exploited in the development of novel materials, including liquid crystals and conductive polymers. These materials find applications in advanced display technologies and electronic devices, where their unique electronic properties are highly valued.

Recent advancements in computational chemistry have further highlighted the potential of methyl(2,4,6-trifluorophenyl)methylamine as a synthetic intermediate. Molecular modeling studies have revealed that this compound can be used to design molecules with specific binding affinities and selectivities. Such insights have been instrumental in optimizing drug candidates for clinical trials. By leveraging computational methods, researchers can predict the behavior of this compound in complex biological systems, thereby accelerating the drug discovery process.

The environmental impact of using fluorinated compounds has also been a topic of considerable interest. While these compounds offer numerous advantages in terms of chemical stability and reactivity, their persistence in the environment raises concerns about long-term ecological effects. However, ongoing research is focused on developing greener synthetic routes that minimize the use of hazardous reagents and byproducts. Innovations such as catalytic fluorination methods are being explored to reduce the environmental footprint associated with fluorinated compounds like methyl(2,4,6-trifluorophenyl)methylamine.

In conclusion, methyl(2,4,6-trifluorophenyl)methylamine (CAS no. 1339027-26-7) is a multifaceted compound with significant potential across multiple industries. Its unique structural features make it an invaluable intermediate in pharmaceuticals, agrochemicals, and advanced materials science. As research continues to uncover new applications for this compound, its importance is likely to grow further. The ongoing development of sustainable synthetic methods will ensure that its use remains environmentally responsible while continuing to drive innovation in these critical sectors.

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